methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate
Description
Methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate is a synthetic compound featuring a fused bicyclic imidazo[1,2-a]benzimidazole core linked via a carbamate group to a beta-alaninate ester.
Properties
IUPAC Name |
methyl 3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-21-12(19)6-7-15-14(20)18-9-8-17-11-5-3-2-4-10(11)16-13(17)18/h2-5H,6-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSABCCGYZNOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)N1CCN2C1=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the design of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Medicine: In medicine, methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate can be used in the treatment of various diseases. Its derivatives have been studied for their therapeutic effects in conditions such as inflammation and cancer.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the derivatives formed.
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s imidazo[1,2-a]benzimidazole core distinguishes it from related fused-ring systems:
- The pyrimidinone derivatives in exhibit intramolecular hydrogen bonding (C–H···O/N), stabilizing a near-planar conformation .
- Imidazo[4,5-b]pyridine (): Found in MK0974, this core lacks the benzene ring of benzimidazole, reducing steric bulk and possibly enhancing solubility. MK0974’s use as a calcitonin gene-related peptide receptor antagonist highlights the pharmacological relevance of such scaffolds .
Table 1: Core Structure Comparison
Biological Activity
Methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate (CAS Number: 898913-82-1) is a compound that belongs to the class of imidazole derivatives. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4O3, with a molecular weight of approximately 288.3018 g/mol. The compound features a complex structure that includes an imidazole ring known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.3018 g/mol |
| CAS Number | 898913-82-1 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It has been observed to bind to enzymes or receptors, inhibiting their activity and thereby exerting various biological effects. The specific pathways and targets depend on the context of use, which can vary based on therapeutic applications.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, one study evaluated its cytotoxicity against various human cancer cell lines. The results indicated that this compound exhibits significant cytotoxic effects across a range of malignancies.
Key Findings:
- Cytotoxicity: The compound demonstrated lethal concentrations (LC50) significantly lower than existing treatments in neuroblastoma and glioblastoma cell lines.
- Mechanism: It was found to induce apoptosis in cancer cells by disrupting cell cycle progression, particularly arresting cells in the G2/M phase.
Table 1 summarizes the LC50 values for various cell lines treated with the compound:
| Cell Line | LC50 (nM) |
|---|---|
| U87 (Glioblastoma) | 200 ± 60 |
| BE (Neuroblastoma) | 18.9 |
| SK (Neuroblastoma) | >3,000 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activities against various bacterial strains. Studies involving imidazole derivatives have reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Study on Cancer Cell Lines
In a notable study published in 2020, this compound was tested for its efficacy against neuroblastoma and glioblastoma cells. The study concluded that the compound could be developed into a novel theranostic modality due to its ability to enhance drug delivery and efficacy in resistant cancer types .
Antimicrobial Evaluation
Another study focused on synthesizing and evaluating various imidazole derivatives for their antibacterial properties. This compound was included in this evaluation and exhibited promising results against several bacterial strains .
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]benzimidazole core in this compound?
The imidazo[1,2-a]benzimidazole scaffold can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, reactions involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with aldehydes and nitriles in a one-pot procedure yield structurally similar heterocycles . Alternatively, coupling agents like 1,1’-carbonyldiimidazole (CDI) in THF/DMF can activate carbonyl groups for subsequent nucleophilic attack by amino esters, as demonstrated in analogous ester derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
Employ a combination of ¹H NMR (in CDCl₃ or DMSO-d₆), IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (TOF-MS) for molecular weight validation. For example, ¹H NMR chemical shifts for imidazo[1,2-a]benzimidazole protons typically appear between δ 7.0–8.5 ppm, while methyl ester groups resonate near δ 3.6–3.8 ppm . Purity can be assessed via melting point analysis (if crystalline) or HPLC with UV detection.
Q. What reaction conditions favor the formation of the carbamate linkage (N–C=O) in this compound?
The carbamate bond is best formed under anhydrous conditions using CDI or similar coupling agents. For instance, reacting 1,2-benzisothiazol-3(2H)-one derivatives with alanine methyl ester in the presence of triethylamine (as a base) and DMF (as a polar aprotic solvent) achieves yields >70% . Avoid protic solvents, which may hydrolyze intermediates.
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance limits nucleophilic attack on the carbonyl group?
Use bulky yet reactive leaving groups (e.g., imidazole in CDI) to activate the carbonyl. Elevated temperatures (50–80°C) and excess nucleophile (e.g., beta-alaninate) can overcome steric challenges. For example, CDI-mediated coupling of hindered benzimidazole derivatives achieved 90% yields in analogous syntheses . Computational modeling (DFT) of frontier molecular orbitals may also predict reactivity bottlenecks .
Q. What analytical methods resolve contradictions in spectral data for structurally similar byproducts?
Advanced 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals in crowded aromatic regions. For example, NOESY can confirm spatial proximity between the imidazo[1,2-a]benzimidazole and beta-alaninate moieties . LC-MS/MS with collision-induced dissociation (CID) further distinguishes isobaric impurities by fragmentation patterns.
Q. How do solvent and temperature influence the regioselectivity of benzimidazole ring formation?
High-temperature reactions (>100°C) in polyphosphoric acid or toluene favor cyclization to benzimidazoles by promoting dehydration, while lower temperatures (<60°C) in DMF favor amide intermediates . Solvent polarity also modulates reaction pathways: nonpolar solvents (toluene) enhance cyclization, whereas polar aprotic solvents (DMF) stabilize intermediates for stepwise coupling .
Q. What computational tools predict the environmental fate and toxicity of this compound?
Use QSAR models (e.g., EPI Suite) to estimate biodegradation, bioaccumulation, and aquatic toxicity. Molecular docking studies can screen for interactions with biological targets (e.g., cytochrome P450 enzymes) . Experimental validation via OECD 301 biodegradability tests or Microtox assays is recommended for high-risk predictions.
Q. How can researchers address discrepancies between theoretical and experimental melting points?
Polymorphism or solvate formation often explains such discrepancies. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and X-ray crystallography to resolve crystal packing differences. For example, analogs like 2,2’-dithiodibenzoyl bis-phenylalanine methyl ester showed melting point variations due to solvent inclusion .
Methodological Notes
- Synthetic Reproducibility : Always validate reaction scales >1 mmol with inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Data Contradictions : Cross-validate spectral data with synthetic replicates and control reactions to rule out operator-dependent errors .
- Environmental Impact : Align with INCHEMBIOL project guidelines for assessing chemical fate in ecosystems, including abiotic/biotic degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
